molecular formula C16H20N2O2 B13771512 Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- CAS No. 73664-65-0

Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)-

Cat. No.: B13771512
CAS No.: 73664-65-0
M. Wt: 272.34 g/mol
InChI Key: VYMLFKJXQVPAKF-UHFFFAOYSA-N
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Description

Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- is a complex organic compound with a unique structure that includes an acetamido group, a butyl chain, and a prop-2-ynyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of advanced catalysts and green chemistry principles is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide

Uniqueness

Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- is unique due to its specific structural features, such as the prop-2-ynyl group, which may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives .

This detailed overview highlights the significance of Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- in various scientific and industrial contexts

Properties

CAS No.

73664-65-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

5-acetamido-N-butyl-2-prop-2-ynylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-4-6-10-17-16(20)15-11-14(18-12(3)19)9-8-13(15)7-5-2/h2,8-9,11H,4,6-7,10H2,1,3H3,(H,17,20)(H,18,19)

InChI Key

VYMLFKJXQVPAKF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)CC#C

Origin of Product

United States

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